N,N'-Terephthalylidene-bis(4-fluoroaniline)

Catalog No.
S707531
CAS No.
17866-84-1
M.F
C20H14F2N2
M. Wt
320.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Terephthalylidene-bis(4-fluoroaniline)

CAS Number

17866-84-1

Product Name

N,N'-Terephthalylidene-bis(4-fluoroaniline)

IUPAC Name

N-(4-fluorophenyl)-1-[4-[(4-fluorophenyl)iminomethyl]phenyl]methanimine

Molecular Formula

C20H14F2N2

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C20H14F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-14H

InChI Key

VBCDABROGMPOGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)F

N,N'-Terephthalylidene-bis(4-fluoroaniline) is a synthetic aromatic organic compound. Information on its natural origin is not readily available. Schiff bases are known for their diverse applications in various scientific fields, and this particular compound might hold promise for future research due to the presence of the fluorine group which can influence its properties [].


Molecular Structure Analysis

The key feature of the molecule is the presence of an azomethine group (C=N) formed between the carbonyl group of terephthalaldehyde and the primary amine of 4-fluoroaniline. The molecule also possesses two aromatic rings connected by the central methylene bridge (-CH=CH-) and two fluorine atoms attached to the para position of the phenyl rings []. This structure suggests potential rigidity and planarity, which could be relevant to its functional properties.


Chemical Reactions Analysis

The synthesis of N,N'-Terephthalylidene-bis(4-fluoroaniline) likely involves condensation reaction between terephthalaldehyde and 4-fluoroaniline. A balanced chemical equation for this reaction is:

C6H4(CHO)2 (terephthalaldehyde) + 2C6H4FNH2 (4-fluoroaniline) → C6H4(CH=NC6H4F)2 (N,N'-Terephthalylidene-bis(4-fluoroaniline)) + 2H2O (water) []

Liquid Crystals

N,N'-Terephthalylidene-bis(4-fluoroaniline) exhibits liquid crystalline behavior, meaning it can transition between different phases depending on temperature. This property makes it a potential candidate for developing new liquid crystal materials for various applications, including:

  • Display technology: Liquid crystals are crucial components in various display technologies, such as LCD screens and electronic displays. Research suggests that N,N'-Terephthalylidene-bis(4-fluoroaniline) and its derivatives might hold promise for developing new liquid crystal materials with improved properties like faster response times, wider viewing angles, and lower power consumption [].
  • Optical sensors: Liquid crystals can be used in various optical sensors due to their ability to change their optical properties in response to external stimuli like light, pressure, or electric fields. N,N'-Terephalylidene-bis(4-fluoroaniline) and its derivatives are being explored for potential applications in developing new optical sensors with high sensitivity and selectivity [].

Organic Materials Science

N,N'-Terephthalylidene-bis(4-fluoroaniline) belongs to a class of organic compounds known as Schiff bases. These compounds are known for their interesting electronic and structural properties, making them attractive candidates for various applications in organic materials science, such as:

  • Organic photovoltaics: Organic photovoltaics (OPVs) are devices that convert light energy into electricity. Research suggests that N,N'-Terephthalylidene-bis(4-fluoroaniline) and its derivatives could be used as hole-transport materials in OPVs, which play a crucial role in efficiently transporting positive charges within the device [].
  • Organic light-emitting diodes (OLEDs): OLEDs are a type of display technology that uses organic materials to emit light. N,N'-Terephthalylidene-bis(4-fluoroaniline) and its derivatives are being explored for potential applications in developing new OLED materials with improved efficiency and color properties [].

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17866-84-1

Dates

Modify: 2023-08-15

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